N-Methyl-4-vinylbenzamide: Structural Dynamics, Synthetic Workflows, and Applications in Advanced Therapeutics
N-Methyl-4-vinylbenzamide: Structural Dynamics, Synthetic Workflows, and Applications in Advanced Therapeutics
Executive Summary
N-Methyl-4-vinylbenzamide is a highly versatile, bifunctional organic building block characterized by a polymerizable styrene moiety and a hydrogen-bonding secondary amide. This unique molecular architecture makes it a critical intermediate in both advanced materials science and targeted drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic workflows, and its emerging role in synthesizing c-Myc mRNA translation modulators and muscarinic M1 receptor positive allosteric modulators (PAMs).
Part 1: Structural Elucidation & Physicochemical Profile
The utility of N-methyl-4-vinylbenzamide stems from the orthogonal reactivity of its two functional groups. The vinyl group at the para position is highly susceptible to radical-initiated polymerization and transition-metal-catalyzed cross-coupling reactions. Conversely, the N-methyl carboxamide group at the ipso position serves as a robust hydrogen-bond donor and acceptor, a critical feature for establishing stable secondary structures in polymer networks and achieving high-affinity target binding in pharmacophores.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-Methyl-4-vinylbenzamide |
| CAS Registry Number | 2681-31-4[1] |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol [2] |
| Appearance | Off-white to white solid[3] |
| Key Functional Groups | Vinyl (-CH=CH2), Secondary Amide (-CONHCH3) |
Part 2: Synthetic Methodologies and Mechanistic Causality
As a Senior Application Scientist, I emphasize that the choice of synthetic route must be dictated by the stability of the vinyl group and the availability of precursors. We utilize two self-validating, orthogonal pathways: Acyl Chloride Amidation and Palladium-Catalyzed Suzuki-Miyaura Coupling .
Figure 1: Orthogonal synthetic pathways for N-methyl-4-vinylbenzamide.
Protocol 1: Synthesis via Acyl Chloride Amidation
Causality Focus: The conversion of 4-vinylbenzoic acid to its acyl chloride must be performed under strictly mild conditions to prevent the auto-polymerization of the styrene moiety. Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO2, HCl) are gaseous, driving the reaction forward without requiring harsh thermal conditions[4].
Step-by-Step Methodology:
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Activation: Dissolve 4-vinylbenzoic acid (1.0 equiv) in anhydrous CH2Cl2 at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
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Chlorination: Dropwise add oxalyl chloride (1.5 equiv) over 15 minutes. Causality: The low temperature mitigates the exothermic formation of the Vilsmeier-Haack active species, protecting the vulnerable vinyl group[4].
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Maturation & Validation: Warm to 25 °C and stir for 6 hours. Self-Validation: Quench a 10 µL aliquot in methanol; TLC analysis should reveal complete conversion to the methyl ester, confirming the total consumption of the starting acid.
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Concentration: Remove volatiles under reduced pressure to yield the intermediate 4-vinylbenzoyl chloride.
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Amidation: In a separate flask, prepare a 1 M solution of methylamine in THF (2.0 equiv) and triethylamine (1.5 equiv) at 0 °C.
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Coupling: Dropwise add the crude acid chloride (dissolved in THF) to the amine solution. Stir at 25 °C for 3 hours.
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Isolation: Quench the reaction with water, extract with EtOAc (3x), dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the target compound[5].
Protocol 2: Late-Stage Vinyl Incorporation via Suzuki-Miyaura Coupling
Causality Focus: For complex drug scaffolds where early-stage vinyl groups might not survive upstream synthetic steps, late-stage functionalization of an aryl halide is required. Palladium-catalyzed cross-coupling provides high chemoselectivity and tolerates the unprotected secondary amide[6].
Step-by-Step Methodology:
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Preparation: Combine 4-bromo-N-methylbenzamide (1.0 equiv) and vinylboronic acid pinacol ester (1.2 equiv) in a 5:1 mixture of dimethoxyethane (DME) and 2M aqueous Na2CO3.
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Deoxygenation: Purge the biphasic mixture thoroughly with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and the unwanted homocoupling of the boronate species[7].
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Catalysis: Add Bis(triphenylphosphine)palladium(II) dichloride (5 mol%). The Pd(II) precatalyst is reduced in situ by the boronate to the active Pd(0) species.
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Heating: Stir the mixture at 80 °C overnight. Self-Validation: TLC monitoring (Hexanes/EtOAc) will show the disappearance of the lower-Rf bromide and the emergence of the highly UV-active vinyl product.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with ethyl acetate, and purify via silica gel chromatography.
Part 3: Reactivity and Polymerization Dynamics
In materials science, N-methyl-4-vinylbenzamide acts as a functional monomer. The vinyl group undergoes standard free-radical polymerization when exposed to thermal initiators like AIBN. The true value of this monomer, however, lies in the N-methylamide pendant groups. Once polymerized, these groups engage in extensive intermolecular hydrogen bonding, which acts as physical cross-links. This causality significantly enhances the mechanical strength and thermal stability of the resulting polymer network.
Figure 2: Radical polymerization logic and the structural role of hydrogen bonding.
Part 4: Applications in Drug Discovery & Advanced Therapeutics
N-Methyl-4-vinylbenzamide is heavily utilized as a core intermediate in the synthesis of highly targeted therapeutics. Its structural rigidity and hydrogen-bonding capabilities make it an ideal scaffold for modulating complex biological targets.
c-Myc mRNA Translation Modulators (Oncology)
The c-Myc oncogene is notoriously difficult to drug directly via its protein structure. Recent breakthroughs utilize N-methyl-4-vinylbenzamide derivatives to act at the level of mRNA processing and stability[6]. These compounds selectively inhibit c-Myc translation without disrupting global protein synthesis. The efficacy of this modulation is validated using FRET-based Protein Synthesis Monitoring (PSM) in non-small cell lung carcinoma models (e.g., A549 cells)[6].
Muscarinic M1 Receptor Positive Allosteric Modulators (Neurology)
In the treatment of Alzheimer's disease and cognitive disorders, enhancing cholinergic signaling is paramount. N-methyl-4-vinylbenzamide is utilized to synthesize isoindoline-1-one derivatives that act as Positive Allosteric Modulators (PAMs) for the muscarinic M1 receptor[8]. The vinyl group is often subjected to oxidative cleavage (using osmium tetroxide and sodium periodate) to yield reactive aldehydes that are further elaborated into complex heterocyclic PAMs[9]. These PAMs bind to an allosteric site, potentiating the receptor's response to endogenous acetylcholine without causing the adverse effects associated with direct orthosteric agonists[8].
Figure 3: Dual therapeutic pathways of N-methyl-4-vinylbenzamide derivatives in oncology and neurology.
References
- WIPO (PCT). "WO2022150316A1 - C-myc mRNA translation modulators and uses thereof in the treatment of cancer." Google Patents.
- WIPO (PCT). "WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity for the treatment of alzheimers disease." Google Patents.
- WIPO (PCT). "WO2014100163A1 - Pesticidal compositions and processes related thereto." Google Patents.
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- 3. 4-Vinylbenzoic acid | 1075-49-6 [chemicalbook.com]
- 4. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 5. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 6. WO2022150316A1 - C-myc mrna translation modulators and uses thereof in the treatment of cancer - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity for the treatment of alzheimers disease - Google Patents [patents.google.com]
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